6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone. This reaction follows the Fischer indole synthesis method, which is a well-established route for the preparation of carbazole derivatives . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Common industrial methods include batch and continuous flow processes, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .
Scientific Research Applications
6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function. This interaction can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-(4-methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its amino group at the 6-position, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for further modification, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
6-amino-2,3,4,9-tetrahydrocarbazol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZHKDDINNVVPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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